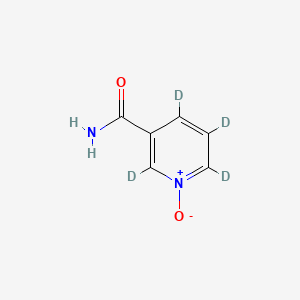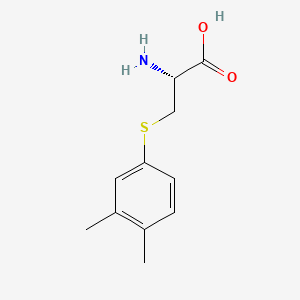
Leukotriene C4 methyl ester
説明
Leukotriene C4 methyl ester (LTC4 methyl ester) is a more lipid-soluble form of LTC4 . It is one of the main constituents of slow-reacting substance of anaphylaxis (SRS-A) and exhibits potent smooth muscle contracting activity . It induces bronchoconstriction and renal vasoconstriction .
Synthesis Analysis
The synthesis of Leukotriene C4 methyl ester involves the coupling of glutathione to an LTA4 intermediate . This process is orchestrated by the translocation to the nuclear envelope along with the co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTC4 synthase (LTC4S) .Physical And Chemical Properties Analysis
Leukotriene C4 methyl ester has a concentration of 50 μg/mL in methanol: water (7:3) containing ammonium acetate buffer (≤0.1%), pH 5.4, 97% . It is stored at a temperature of -20°C .科学的研究の応用
Role in Anaphylaxis
Leukotriene C4 methyl ester (LTC4 methyl ester) is a more lipid-soluble form of LTC4, which is one of the main constituents of slow-reacting substance of anaphylaxis (SRS-A) . SRS-A is a group of substances that are released during an allergic reaction and cause smooth muscle contraction, especially in the lungs .
Asthma Research
LTC4-induced bronchoconstriction and enhanced vascular permeability contribute to the pathogenesis of asthma . The concentration of LTC4 required to produce marked contractions of lung parenchymal strips and isolated tracheal rings is about 1 nM . This makes it a valuable compound in the study of asthma and potential therapeutic targets .
Allergic Hypersensitivity
LTC4 methyl ester plays a significant role in acute allergic hypersensitivity . Its potent smooth muscle contracting activity makes it a key player in the body’s response to allergens .
Psoriasis Research
Leukotriene C4 methyl ester has been used in the research of psoriasis . Psoriasis is a chronic skin condition, and understanding the role of leukotrienes in inflammation can provide insights into potential treatments .
Bronchoconstriction
LTC4 methyl ester induces bronchoconstriction . This property makes it useful in studying diseases that involve bronchoconstriction, such as asthma and chronic obstructive pulmonary disease .
Renal Vasoconstriction
LTC4 methyl ester also induces renal vasoconstriction . This can be useful in studying kidney diseases and conditions that involve changes in blood flow to the kidneys .
Inhibition of Mouse Leukotriene C4 Synthase
The structure and inhibition of mouse Leukotriene C4 Synthase have been studied using LTC4 methyl ester . This research can help improve our understanding of inflammatory disorders and potential therapeutic targets .
作用機序
Target of Action
Leukotriene C4 methyl ester primarily targets the Leukotriene C4 synthase (LTC4S) . LTC4S is an integral membrane protein that plays a crucial role in the inflammatory response, particularly in conditions such as asthma .
Mode of Action
Leukotriene C4 methyl ester interacts with its target, LTC4S, by undergoing a conjugation reaction with the fatty acid LTA4 and GSH to form the pro-inflammatory Leukotriene C4 . This interaction results in the production of a potent smooth muscle contracting activity .
Biochemical Pathways
The biochemical pathway involved in the action of Leukotriene C4 methyl ester is the arachidonic acid metabolic pathway . This pathway is initiated by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .
Pharmacokinetics
It is known that leukotriene c4 methyl ester is a more lipid-soluble form of leukotriene c4 , which suggests that it may have good bioavailability due to its ability to cross lipid membranes.
Result of Action
The action of Leukotriene C4 methyl ester results in a range of molecular and cellular effects. It induces bronchoconstriction and renal vasoconstriction . It also stimulates mucus secretion in the lung, and produces contractions of nonvascular and some vascular smooth muscle .
Action Environment
The action of Leukotriene C4 methyl ester can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress and major chemotherapeutic agents can induce Leukotriene C4 biosynthesis by transcriptionally upregulating and activating the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-hematopoietic lineage . This suggests that the cellular environment and specific stress conditions can significantly influence the action, efficacy, and stability of Leukotriene C4 methyl ester.
将来の方向性
While the specific future directions for research on Leukotriene C4 methyl ester are not explicitly mentioned in the search results, it is noted that LTC4 has been extensively studied in the context of allergy and asthma . It is also involved in several other diseases, suggesting potential areas for future research .
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICPYXCIYSWOH-UYCXAPQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104248 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene C4 methyl ester | |
CAS RN |
73958-10-8 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene C4 monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?
A: Leukotriene C4 methyl ester is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.
Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?
A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.
Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?
A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



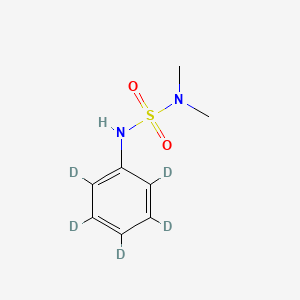
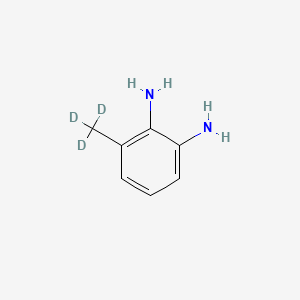

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
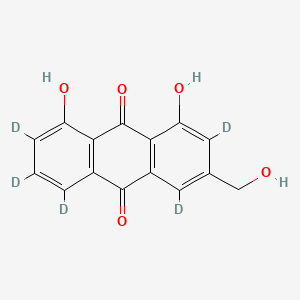
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

